molecular formula C24H17N3O3 B2911319 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 932488-72-7

1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2911319
CAS RN: 932488-72-7
M. Wt: 395.418
InChI Key: JXZGYLPPRMLTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, also known as MPDPQ, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. MPDPQ belongs to the class of pyrazoloquinoline derivatives and has been shown to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is not fully understood. However, it has been suggested that 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline may also interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. Additionally, 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several advantages for use in lab experiments. It is a fluorescent probe that can be used to study the binding of small molecules to DNA. 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline also has potential applications as an anticancer agent and can be used to study the interaction of drugs with MRP1. However, 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has some limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline may have limited solubility in some solvents, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline. One potential direction is to further study its mechanism of action and potential applications as an anticancer agent. Another direction is to investigate its potential as a fluorescent probe for studying DNA binding. Additionally, 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can be used to study the interaction of drugs with MRP1, and future research can focus on this area. Finally, more research is needed to fully understand the biochemical and physiological effects of 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline and its potential applications in various research fields.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves a multi-step process that starts with the reaction of 2-phenyl-1,3-dioxolane-4-carboxylic acid with hydrazine hydrate to form 2-phenyl-1,3-dioxolane-4-carbohydrazide. This intermediate is then reacted with 4-methoxybenzaldehyde and ammonium acetate to form 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-4-carbohydrazide. Finally, this compound is cyclized with sulfuric acid to form 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline.

Scientific Research Applications

1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has been shown to possess various scientific research applications. It has been used as a fluorescent probe to study the binding of small molecules to DNA. 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, 1-(4-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has been used to study the interaction of drugs with the human multidrug resistance protein 1 (MRP1).

properties

IUPAC Name

3-(4-methoxyphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c1-28-17-9-7-16(8-10-17)27-24-18-11-21-22(30-14-29-21)12-20(18)25-13-19(24)23(26-27)15-5-3-2-4-6-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXZGYLPPRMLTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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